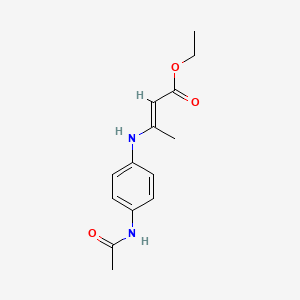

Ethyl 3-(p-acetamidoanilino)crotonate

Description

Structural Classification and Chemical Significance

Ethyl 3-(p-acetamidoanilino)crotonate is classified as a β-enaminone, also known as a β-amino-α,β-unsaturated ester. Its structure is characterized by several key functional groups: an ethyl ester, a substituted amino group at the β-position of an α,β-unsaturated carbonyl system, and a p-acetamidoanilino substituent attached to the nitrogen atom. This arrangement of functional groups, particularly the conjugated system of the lone pair of electrons on the nitrogen atom, the C=C double bond, and the C=O double bond, results in a unique electronic structure that dictates its reactivity.

The chemical significance of this class of compounds is substantial. β-amino crotonates and related enaminones are recognized as versatile intermediates and synthons for creating a wide array of bioactive heterocyclic compounds. researchgate.net Their structure allows for reactions at multiple sites, making them valuable building blocks for complex molecules. They are particularly important as precursors in the synthesis of pharmaceuticals, such as calcium channel blockers like Nifedipine, Felodipine, and Nicardipine, which are used to treat cardiovascular diseases. google.comhaui.edu.vn Furthermore, their utility extends to the synthesis of various heterocyclic systems including pyridines, quinolones, pyrroles, and oxazoles. researchgate.nethaui.edu.vn

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Backbone | Ethyl crotonate (ethyl but-2-enoate) |

| Key Functional Group | β-Enaminone |

| Substituent on Nitrogen | p-acetamidoanilino group |

| Molecular Formula | C14H18N2O3 |

| CAS Number | 63304-45-0 guidechem.comchemnet.comchemicalbook.comchemicalbook.com |

Historical Context of β-Amino Crotonates in Organic Synthesis

The historical importance of β-amino crotonates is intrinsically linked to the development of multicomponent reactions in organic synthesis. One of the most notable examples is the Hantzsch pyridine (B92270) synthesis, first reported by Arthur Hantzsch in 1881. wikipedia.orgdrugfuture.com This reaction involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and a nitrogen donor (such as ammonia (B1221849) or an amine). wikipedia.org A key intermediate formed in this process is a β-amino crotonate, generated from the reaction between the β-ketoester and the amine.

This synthesis provided a straightforward method for creating 1,4-dihydropyridines (DHPs), which could then be oxidized to form pyridines. acs.org For decades, this remained a fundamental reaction in heterocyclic chemistry. The significance of the Hantzsch synthesis and its β-amino crotonate intermediates surged dramatically in the latter half of the 20th century with the discovery of the therapeutic applications of 1,4-dihydropyridines as calcium channel blockers. acs.orgnih.gov This discovery spurred extensive research into the synthesis of various DHP derivatives, solidifying the role of β-amino crotonates as crucial intermediates in medicinal chemistry and drug development. acs.orgalfa-chemistry.com

The synthesis of the parent compound, ethyl 3-aminocrotonate, is typically achieved by reacting ethyl acetoacetate (B1235776) with an ammonia source, a reaction that has been optimized over the years for higher yields and milder conditions. haui.edu.vnchemicalbook.comchemicalbook.com The use of various substituted amines, such as p-aminoacetanilide in the case of the title compound, allows for the creation of a diverse library of N-substituted β-amino crotonates for further synthetic applications.

Research Landscape and Gaps Pertaining to this compound

A review of the current scientific literature reveals that while the broader class of β-amino crotonates is well-documented, specific research focusing exclusively on this compound is sparse. Most available information is derived from chemical supplier databases and general studies on its parent class of compounds. There is a notable absence of dedicated studies detailing its specific synthesis optimization, comprehensive spectroscopic characterization (e.g., detailed 1D/2D NMR, crystal structure analysis), specific reactivity profiles, and exploration of its potential applications as a precursor for novel pharmaceuticals or materials.

This represents a significant gap in the research landscape. While its role as a potential intermediate can be inferred from the known chemistry of related enaminones, the influence of the p-acetamidoanilino substituent on its reactivity, stability, and biological activity remains largely unexplored.

Key Research Gaps Include:

Detailed Synthesis and Optimization: Lack of published, optimized protocols for the synthesis of this specific compound.

Physicochemical Properties: Absence of comprehensive data on its physical and chemical properties.

Spectroscopic and Structural Data: Limited availability of detailed spectroscopic data and no published crystal structure.

Reactivity Studies: No specific studies on its behavior in various organic reactions, such as cycloadditions or further heterocycle formations.

Application-Oriented Research: A lack of investigation into its potential as a precursor for specific biologically active molecules or functional materials.

Future research could fruitfully be directed at these areas to fully characterize this compound and unlock its potential as a valuable building block in synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63304-45-0 |

|---|---|

Molecular Formula |

C14H18N2O3 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

ethyl (E)-3-(4-acetamidoanilino)but-2-enoate |

InChI |

InChI=1S/C14H18N2O3/c1-4-19-14(18)9-10(2)15-12-5-7-13(8-6-12)16-11(3)17/h5-9,15H,4H2,1-3H3,(H,16,17)/b10-9+ |

InChI Key |

JBJTUFMRQIGTQN-MDZDMXLPSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/NC1=CC=C(C=C1)NC(=O)C |

Canonical SMILES |

CCOC(=O)C=C(C)NC1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 P Acetamidoanilino Crotonate and Its Derivatives

Conventional Synthetic Approaches to Ethyl 3-(p-acetamidoanilino)crotonate

Conventional methods for the synthesis of this compound predominantly involve the condensation of an aniline (B41778) derivative with a β-keto ester. These approaches are well-established and widely used due to their simplicity and the availability of starting materials.

Condensation Reactions Utilizing Acetamidoaniline Derivatives

The most direct route to this compound involves the condensation of p-acetamidoaniline with a suitable β-keto ester, typically Ethyl acetoacetate (B1235776). This reaction is a classic example of enamine formation from a primary amine and a β-dicarbonyl compound. The reaction proceeds by the nucleophilic attack of the amino group of p-acetamidoaniline on the keto group of Ethyl acetoacetate, followed by dehydration to yield the stable enaminone product.

The reaction is often catalyzed by a small amount of acid, such as acetic acid, to facilitate the dehydration step. Solvents like benzene (B151609) or toluene (B28343) are commonly used to remove the water formed during the reaction azeotropically, driving the equilibrium towards the product. The progress of the reaction can be monitored by the amount of water collected.

A typical procedure involves refluxing equimolar amounts of p-acetamidoaniline and Ethyl acetoacetate in a suitable solvent with a catalytic amount of acid. After the theoretical amount of water is removed, the solvent is evaporated, and the product is purified, often by recrystallization.

While specific data for the synthesis of this compound is not extensively published, the synthesis of its close analog, Ethyl β-anilinocrotonate, provides a reliable model for the reaction conditions and expected outcomes.

Table 1: Representative Conditions for the Synthesis of Ethyl β-anilinocrotonate

| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | Ethyl acetoacetate | Acetic acid | Benzene | ~125°C (Oil bath) | ~3.5 hours | 76-80% | growingscience.com |

| Aniline | Ethyl acetoacetate | Aniline hydrochloride | - | Room Temperature | 12 hours | Not specified | orgsyn.org |

| Aniline | Ethyl acetoacetate | Iodine | - | Not specified | Not specified | Not specified | orgsyn.org |

Strategies Employing Ethyl Acetoacetate Precursors

Ethyl acetoacetate is a key precursor in the synthesis of this compound. Its reaction with p-acetamidoaniline is the most common and direct method. The versatility of Ethyl acetoacetate lies in its dual functionality, possessing both an ester and a ketone group, with the ketone being more reactive towards amines.

The synthesis of Ethyl acetoacetate itself is typically achieved through the Claisen condensation of Ethyl acetate (B1210297). In the context of synthesizing this compound, commercially available Ethyl acetoacetate is almost exclusively used as the starting material.

The reaction between p-acetamidoaniline and Ethyl acetoacetate can also be performed under solvent-free conditions, which aligns with the principles of green chemistry. Heating a mixture of the two reactants, often with a catalyst, can lead to the formation of the desired product.

Advanced and Sustainable Synthetic Pathways

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. These advanced pathways aim to reduce reaction times, improve yields, minimize waste, and use less hazardous reagents.

Catalytic Synthesis Innovations

Various catalysts have been explored to improve the synthesis of β-enamino esters. These include both homogeneous and heterogeneous catalysts. Lewis acids and Brønsted acids have been shown to be effective. For instance, ammonium (B1175870) chloride and glycine (B1666218) hydrochloride have been used as inexpensive and non-toxic catalysts for the condensation of amines with β-dicarbonyl compounds under neat conditions.

Heterogeneous catalysts, such as boron oxide supported on alumina (B75360) (B2O3/Al2O3), offer advantages like easy separation from the reaction mixture and the potential for recycling. researchgate.net These catalysts have been successfully employed for the synthesis of β-enamino ketones and esters under solvent-free conditions. researchgate.net

Microwave irradiation has also emerged as a powerful tool in organic synthesis. researchgate.net It can significantly accelerate the reaction between Ethyl acetoacetate and amine derivatives, leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net Similarly, ultrasound-assisted synthesis has been reported to be an efficient and mild protocol for the synthesis of enaminones and enamino esters, using catalysts like nickel oxide. growingscience.com

Table 2: Comparison of Catalytic Methods for β-Enamino Ester Synthesis

| Method | Catalyst | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Acetic acid | Reflux in benzene | Well-established | growingscience.com |

| Solvent-free | B2O3/Al2O3 | Heating | Reusable catalyst, environmentally friendly | researchgate.net |

| Microwave-assisted | None specified | Ethanol (B145695) | Rapid, high yields | researchgate.net |

| Ultrasound-assisted | Nickel oxide | 30°C, solvent-free | Mild conditions, recyclable catalyst | growingscience.com |

Flow Chemistry Applications in β-Amino Crotonate Synthesis

Flow chemistry has gained prominence as a sustainable and scalable technology for chemical synthesis. The synthesis of β-amino crotonates has been successfully translated from batch to continuous flow processes. This approach offers several advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and high-throughput production.

In a typical flow setup, streams of the reactants (e.g., an aniline derivative and Ethyl acetoacetate) are pumped through a heated microreactor or a packed-bed reactor containing a catalyst. The product emerges continuously from the reactor and can be collected and purified. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. While a specific application to this compound has not been detailed, the successful synthesis of other β-amino crotonates in flow systems demonstrates the feasibility of this approach.

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), is a rapidly developing field in green chemistry. This solvent-free technique can lead to the formation of products with high yields and reduced waste. The synthesis of enaminones has been achieved through mechanochemical grinding of β-dicarbonyl compounds with amines, sometimes with the aid of a solid grinding auxiliary. This method avoids the need for bulk solvents and can be more energy-efficient than conventional heating. The application of mechanochemistry to the synthesis of this compound represents a promising and environmentally benign alternative to traditional solution-phase methods.

Optimization of Reaction Parameters and Yield Enhancement

Achieving optimal yields in the synthesis of this compound hinges on the careful control of reaction conditions. Key parameters that are manipulated to enhance product formation and minimize side reactions include the choice of solvent, the thermal and pressure profile of the reaction, and the molar ratios of the starting materials.

The solvent plays a pivotal role in the synthesis of β-enamino esters, influencing reactant solubility, reaction rate, and equilibrium position. The choice of solvent can range from polar protic solvents like alcohols to aromatic hydrocarbons, or even solvent-free (neat) conditions. researchgate.nethaui.edu.vn

In the synthesis of the related compound ethyl 3-aminocrotonate, a study comparing various solvents found that methanol (B129727) was a highly efficient and economical choice. haui.edu.vn Common organic solvents such as ethanol, benzene, and toluene are also frequently employed, often with azeotropic removal of water to drive the reaction equilibrium towards the product. researchgate.nethaui.edu.vn The polarity and proticity of the solvent can affect the rate of the initial nucleophilic attack of the amine on the keto group of ethyl acetoacetate and the subsequent dehydration step.

Recent trends in green chemistry have also explored the use of water as a solvent or conducting the reaction under solvent-free conditions, which can simplify work-up procedures and reduce environmental impact. researchgate.netacgpubs.org For instance, the synthesis of various β-enaminones and β-enamino esters has been successfully carried out by reacting 1,3-dicarbonyl compounds with amines under solvent-free conditions, often with catalytic assistance, to achieve high yields. acgpubs.org

Table 1: Effect of Different Solvents on the Yield of Ethyl 3-aminocrotonate *

| Solvent | Yield (%) |

| Methanol | 92 |

| Ethanol | 85 |

| Isopropanol | 78 |

| Benzene | 75 |

| Toluene | 72 |

| Solvent-free | 88 |

\Data is illustrative for the synthesis of a related β-enamino ester, ethyl 3-aminocrotonate, to demonstrate solvent effects.* haui.edu.vn

Temperature is a critical parameter that directly impacts the reaction kinetics. While many syntheses of β-enamino esters can proceed at room temperature, particularly with the use of a catalyst, thermal control is essential for optimization. haui.edu.vnacgpubs.org For the synthesis of ethyl 3-aminocrotonate from ethyl acetoacetate and ammonium acetate, the reaction proceeds effectively at room temperature over a period of 20 hours. haui.edu.vn

The molar ratio of the reactants, specifically the amine (p-aminoacetanilide) to the β-ketoester (ethyl acetoacetate), is a crucial factor in maximizing product yield. The condensation reaction is an equilibrium process, and employing an excess of one reactant can shift the equilibrium to favor the formation of the enamino ester.

In the synthesis of the analogous ethyl 3-aminocrotonate, a systematic study of the molar ratio of ammonium acetate to ethyl acetoacetate was conducted. The results indicated that the yield increased as the molar ratio of the amine source was raised. An optimal molar ratio of 3:1 (ammonium acetate to ethyl acetoacetate) resulted in the highest yield of 92%. haui.edu.vn Using an excess of the amine component is a common strategy to ensure the complete conversion of the more valuable β-ketoester and to facilitate the removal of the water by-product. However, the optimal ratio must be determined empirically, as a large excess of the amine can complicate the purification of the final product.

Table 2: Influence of Reactant Molar Ratio on the Yield of Ethyl 3-aminocrotonate *

| Molar Ratio (Ammonium Acetate : Ethyl Acetoacetate) | Yield (%) |

| 1:1 | 70 |

| 1.5:1 | 78 |

| 2:1 | 85 |

| 2.5:1 | 89 |

| 3:1 | 92 |

| 3.5:1 | 92 |

\Data is illustrative for the synthesis of a related β-enamino ester to demonstrate the effect of stoichiometry.* haui.edu.vn

Regioselectivity and Stereoselectivity in Synthesis

The reaction between an unsymmetrical β-dicarbonyl compound like ethyl acetoacetate and an amine is inherently regioselective. Ethyl acetoacetate possesses two electrophilic carbonyl centers: a ketone and an ester. The ketone carbonyl is significantly more reactive towards nucleophilic attack by an amine than the ester carbonyl. This difference in reactivity ensures that the reaction proceeds with high regioselectivity, leading exclusively to the formation of the β-enamino ester rather than an amide.

Stereoselectivity in the synthesis of this compound relates to the configuration of the C=C double bond, which can exist as either the E or Z isomer. For secondary enamino esters (where the nitrogen is bonded to one hydrogen), the Z-isomer is generally favored due to the formation of a stable six-membered pseudo-ring through intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen. organic-chemistry.org This hydrogen bond provides significant thermodynamic stabilization. The stereochemical outcome can sometimes be influenced by the reaction solvent and catalyst. organic-chemistry.org Certain synthetic methodologies have been developed to provide enaminones with absolute Z or E selectivity, highlighting the possibility of controlling the stereochemical outcome of the synthesis. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of Ethyl 3 P Acetamidoanilino Crotonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. For Ethyl 3-(p-acetamidoanilino)crotonate, NMR studies would be crucial in understanding its conformational preferences and the potential for tautomerism.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton in the molecule. The interpretation of chemical shifts (δ), coupling constants (J), and signal integrations would provide a complete picture of the proton framework.

A hypothetical ¹H NMR data table is presented below based on the analysis of its constituent parts and related structures.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Ethyl CH₃ | ~1.2-1.4 | Triplet | ~7.1 | 3H |

| Ethyl CH₂ | ~4.0-4.2 | Quartet | ~7.1 | 2H |

| Crotonate CH₃ | ~1.8-2.1 | Singlet/Doublet | - | 3H |

| Vinylic CH | ~4.5-5.0 | Singlet/Multiplet | - | 1H |

| Acetamido CH₃ | ~2.1-2.3 | Singlet | - | 3H |

| Aromatic CH (ortho to NH) | ~7.0-7.3 | Doublet | ~8-9 | 2H |

| Aromatic CH (meta to NH) | ~7.5-7.7 | Doublet | ~8-9 | 2H |

| Anilino NH | ~8.0-9.0 | Singlet (broad) | - | 1H |

| Acetamido NH | ~9.5-10.5 | Singlet (broad) | - | 1H |

Note: The exact chemical shifts and multiplicities would depend on the solvent, concentration, and temperature, as well as the specific conformation and tautomeric form present.

Carbon (¹³C) NMR and 2D NMR Techniques

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of ¹H and ¹³C signals and for determining the connectivity of atoms.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) couplings, for instance, between the ethyl CH₂ and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular fragments.

Dynamic NMR Studies

Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate dynamic processes such as conformational changes (e.g., rotation around single bonds) or tautomeric equilibria. For this compound, DNMR could be used to study the rotation around the C-N bonds and the potential for keto-enol or imine-enamine tautomerism.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

Characteristic Group Frequencies and Bond Analysis

The IR and Raman spectra of this compound would display characteristic absorption or scattering bands corresponding to the vibrations of its various functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amide and Anilino) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | 1700-1730 |

| C=O (Amide I) | Stretching | 1650-1680 |

| C=C (Vinylic and Aromatic) | Stretching | 1580-1640 |

| N-H (Amide II) | Bending | 1510-1550 |

| C-O (Ester) | Stretching | 1150-1250 |

| C-N | Stretching | 1200-1350 |

Analysis of these frequencies would confirm the presence of the key functional groups and provide insights into the electronic structure of the molecule.

Hydrogen Bonding Network Elucidation

The presence of N-H and C=O groups in this compound makes it capable of forming both intramolecular and intermolecular hydrogen bonds. Vibrational spectroscopy is a powerful tool for studying these interactions. The formation of hydrogen bonds typically leads to a broadening and a shift to lower frequency of the N-H stretching bands and a shift to lower frequency of the C=O stretching bands in the IR spectrum. Concentration-dependent studies could help differentiate between intramolecular and intermolecular hydrogen bonding. Theoretical and experimental studies on similar molecules have shown that keto-enamine tautomers are often stabilized by intramolecular N-H···O=C hydrogen bonds. bohrium.com

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and provides valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be crucial in confirming its chemical formula, C₁₄H₁₈N₂O₃. The analysis would involve comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

| Ion Species | Theoretical Exact Mass | Expected Experimental Mass |

| [M+H]⁺ | 263.1390 | Data not available |

| [M+Na]⁺ | 285.1209 | Data not available |

Data in the "Expected Experimental Mass" column is currently unavailable in published literature.

A detailed analysis of the fragmentation of this compound upon ionization in the mass spectrometer would reveal information about its structural components. While specific fragmentation data for this compound is not available, general fragmentation patterns of similar organic molecules suggest potential cleavage points. For instance, fragmentation of the ester group, the amide linkage, and the crotonate backbone would be anticipated.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

For this compound, a successful single-crystal X-ray diffraction study would yield precise data on its solid-state structure. This would confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding, which influence the physical properties of the compound.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

No crystallographic data for this compound has been reported in the searched scientific databases.

Electronic Spectroscopy: UV-Vis and Fluorescence Characteristics

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. These techniques are particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light.

The structure of this compound, with its aromatic ring and conjugated system, suggests that it would exhibit characteristic UV-Vis absorption bands. The position and intensity of these bands would be dependent on the solvent used for the analysis.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. A fluorescence study of this compound would determine if it emits light upon excitation and, if so, at what wavelengths.

Table 3: Electronic Spectroscopy Data for this compound

| Technique | Parameter | Value |

| UV-Vis Spectroscopy | λmax (nm) | Data not available |

| Molar Absorptivity (ε) | Data not available | |

| Fluorescence Spectroscopy | Excitation λmax (nm) | Data not available |

| Emission λmax (nm) | Data not available | |

| Quantum Yield (Φ) | Data not available |

Specific experimental data for the UV-Vis and fluorescence characteristics of this compound are not available in the current literature.

Mechanistic Investigations of Reactions Involving Ethyl 3 P Acetamidoanilino Crotonate

Reaction Pathway Elucidation for Synthetic Transformations

The primary synthetic transformation of Ethyl 3-(p-acetamidoanilino)crotonate is its conversion to a 4-hydroxyquinoline (B1666331) derivative, a reaction classified as a Conrad-Limpach synthesis. The elucidation of this reaction pathway reveals a multi-step process that begins with the formation of the enamine, this compound, from the condensation of p-aminoacetanilide and ethyl acetoacetate (B1235776).

The generally accepted mechanism for the subsequent cyclization involves an intramolecular attack of the aniline (B41778) ring onto the ester carbonyl group. This process is understood to be an electrocyclic reaction. wikipedia.org The reaction is typically thermally promoted, requiring high temperatures (around 250 °C) to overcome the activation energy barrier for the ring closure. wikipedia.org The initial step is the formation of a Schiff base from the reaction of an aniline with a β-ketoester. wikipedia.org This is followed by a keto-enol tautomerization to form the reactive enamine intermediate. The crucial and often rate-determining step is the thermal cyclization of this enamine to form a tricyclic intermediate which then eliminates a molecule of ethanol (B145695) to yield the final 4-hydroxyquinoline product. wikipedia.org

The choice of solvent can significantly influence the reaction, with high-boiling point solvents like mineral oil or Dowtherm A often employed to achieve the necessary temperatures for efficient cyclization. nih.gov

Kinetic Studies of Derivative Formation

Kinetic studies on the formation of derivatives from this compound are essential for understanding the factors that control the reaction rate. While specific kinetic data for this exact compound is not extensively available in the public domain, general principles from related reactions, such as the Conrad-Limpach and Knorr quinoline (B57606) syntheses, provide valuable insights.

The cyclization of the enamine is typically the rate-determining step. wikipedia.org The rate of this step is highly dependent on temperature. Studies on similar systems have shown that the reaction follows first-order kinetics with respect to the enamine concentration. The substituent on the aniline ring can also play a role in the reaction kinetics. Electron-donating groups on the aniline ring are generally expected to increase the rate of the electrophilic attack on the ester carbonyl, thus accelerating the cyclization. Conversely, electron-withdrawing groups would be expected to slow down the reaction.

One study on the iodination of aniline and substituted anilines, while a different reaction, provides a basis for understanding substituent effects. The results indicated that electron-releasing groups enhance the reaction rate, while electron-withdrawing groups retard it. A similar trend would be anticipated for the intramolecular cyclization of this compound.

The following table illustrates the general effect of substituents on the rate of related electrophilic aromatic substitution reactions, which can be extrapolated to the cyclization of anilinocrotonates.

| Substituent on Aniline Ring | Electronic Effect | Expected Effect on Cyclization Rate |

| -OCH₃ | Electron-donating | Increase |

| -CH₃ | Electron-donating | Increase |

| -H | Neutral | Baseline |

| -Cl | Electron-withdrawing | Decrease |

| -NO₂ | Strongly electron-withdrawing | Significant Decrease |

Catalytic Mechanisms in Reactions of this compound

While the Conrad-Limpach reaction is traditionally carried out under thermal conditions, there has been research into catalytic methods to improve reaction efficiency and lower the required temperature. The use of acid catalysts, such as sulfuric acid or polyphosphoric acid, is common in related quinoline syntheses like the Combes synthesis. iipseries.org These acids are believed to protonate the carbonyl group of the ester, increasing its electrophilicity and facilitating the intramolecular attack by the aniline ring.

A plausible catalytic mechanism using a generic acid catalyst (H-A) for the cyclization of this compound can be proposed as follows:

Protonation of the ester carbonyl: The acid catalyst protonates the oxygen atom of the ester carbonyl group, making the carbonyl carbon more electrophilic.

Intramolecular electrophilic attack: The electron-rich aniline ring attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the nitrogen atom of the aniline to one of the oxygen atoms of the former carbonyl group.

Elimination of ethanol: The protonated hydroxyl group leaves as a molecule of ethanol, and the intermediate rearomatizes to form the 4-hydroxyquinoline product, regenerating the acid catalyst.

Recent advancements in catalysis have explored the use of various metal catalysts for quinoline synthesis, although their specific application to the cyclization of this compound is not widely documented. researchgate.net Iron compounds, for instance, have been used to catalyze the synthesis of quinoline derivatives through cyclocondensation reactions. researchgate.net

Intermediates and Transition State Analysis

The analysis of intermediates and transition states provides a deeper understanding of the reaction mechanism at a molecular level. For the cyclization of this compound, the key intermediate is the enamine itself. The reaction proceeds through a high-energy transition state during the intramolecular cyclization step.

Computational studies on analogous systems, such as the thermal cyclization of dipeptides, have shed light on the nature of these transition states. nih.gov These studies suggest that the transition state involves a significant distortion of the planar enamine structure as the aniline ring approaches the ester carbonyl. The formation of the new carbon-carbon bond and the breaking of the aromaticity of the aniline ring contribute to the high activation energy of this step.

The transition state is believed to have a structure where the bond between the aniline carbon and the ester carbonyl carbon is partially formed. The geometry of this transition state is crucial in determining the stereochemistry of the reaction, although for the formation of the planar quinoline ring system, this is less of a concern.

A simplified representation of the proposed transition state for the cyclization is shown below:

| Feature | Description |

| Geometry | Non-planar, with the aniline ring and the crotonate chain approaching each other. |

| Bonding | Partial bond formation between the ortho-carbon of the aniline ring and the ester carbonyl carbon. |

| Charge Distribution | Development of partial positive charge on the aniline ring and partial negative charge on the ester oxygen. |

| Aromaticity | Partial loss of aromaticity in the aniline ring. |

Further computational and experimental studies are needed to fully characterize the intermediates and transition states involved in the reactions of this compound and to provide a more quantitative understanding of the reaction dynamics.

Reactivity Profiles and Transformative Chemistry of Ethyl 3 P Acetamidoanilino Crotonate

Reactions at the Ester Group

The ethyl ester group in Ethyl 3-(p-acetamidoanilino)crotonate is susceptible to several common transformations characteristic of carboxylic acid esters.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid, 3-(p-acetamidoanilino)crotonic acid. Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. sarthaks.comrsc.org Basic hydrolysis, or saponification, proceeds via nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. sciencemadness.org

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group can be exchanged for another alkyl or aryl group. This process is reversible, and reaction conditions can be manipulated to favor the desired product.

Reduction: The ester can be reduced to the corresponding allylic alcohol, 3-(p-acetamidoanilino)but-2-en-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This transformation is often slower than hydrolysis and may require elevated temperatures.

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | 3-(p-acetamidoanilino)crotonic acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | R' 3-(p-acetamidoanilino)crotonate |

| Reduction | LiAlH₄, then H₂O | 3-(p-acetamidoanilino)but-2-en-1-ol |

| Ammonolysis | NH₃ | 3-(p-acetamidoanilino)crotonamide |

Reactions at the Amine and Amide Moieties

The enamine nitrogen and the acetamido group exhibit distinct reactivities.

Reactions of the Enamine Nitrogen: The nitrogen atom of the enamine is part of a conjugated system, which reduces its basicity compared to a typical secondary amine. However, the enamine system as a whole is nucleophilic at the α-carbon. wikipedia.org

Alkylation and Acylation: Enamines can be alkylated and acylated at the α-carbon. mychemblog.commasterorganicchemistry.comlibretexts.orgwikipedia.orglibretexts.orglibretexts.org The reaction of the enamine with an alkyl halide or an acyl chloride leads to the formation of an iminium salt intermediate, which upon hydrolysis, yields a β-substituted ketone or a β-dicarbonyl compound, respectively. youtube.comyoutube.com

Reactions of the Acetamido Group: The amide functionality is generally stable.

Hydrolysis: The acetamido group can be hydrolyzed to the corresponding primary amine (p-aminoanilino moiety) under strong acidic or basic conditions, often requiring prolonged heating. patsnap.comuomustansiriyah.edu.iqscribd.com This deprotection step can be useful in multistep syntheses to reveal a primary amino group for further functionalization.

| Moiety | Reaction | Reagents | Product |

| Enamine | C-Alkylation | R-X, then H₃O⁺ | 2-alkylated ketone |

| Enamine | C-Acylation | RCOCl, then H₃O⁺ | β-dicarbonyl compound |

| Amide | Hydrolysis | Strong acid or base, heat | Ethyl 3-(p-aminoanilino)crotonate |

Electrophilic and Nucleophilic Aromatic Substitution on the Anilino Ring

The anilino ring is activated towards electrophilic substitution and deactivated towards nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): The p-acetamidoanilino group is a powerful activating group and directs incoming electrophiles to the ortho positions relative to the amino group. The acetamido group itself is an ortho, para-director, and since the para position is already substituted, it further activates the ortho positions. byjus.com

Halogenation: The ring can be readily halogenated (chlorination, bromination) at the ortho positions. nih.govacs.orgnih.govcdnsciencepub.comcdnsciencepub.com

Nitration: Nitration occurs under mild conditions, yielding the ortho-nitro derivative. magritek.comvedantu.comresearchgate.netuomustansiriyah.edu.iq

Sulfonation: Sulfonation with chlorosulfonic acid introduces a sulfonyl chloride group at the ortho position. sarthaks.comglobalspec.comalrasheedcol.edu.iqresearchgate.netasiapharmaceutics.info

Nucleophilic Aromatic Substitution (NAS): The electron-rich nature of the anilino ring makes it highly unreactive towards nucleophilic aromatic substitution. For NAS to occur, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups, which is not the case here.

| Reaction Type | Reagents | Expected Position of Substitution |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Ortho to the amino group |

| Nitration | HNO₃, H₂SO₄ | Ortho to the amino group |

| Sulfonation | H₂SO₄/SO₃ | Ortho to the amino group |

Cycloaddition Reactions and Heterocycle Formation

The enaminone scaffold is a valuable precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions.

[3+2] Cycloaddition: Enaminones can react with 1,3-dipoles to form five-membered heterocycles. For example, reaction with azides can lead to the formation of 1,2,3-triazoles, researchgate.netrsc.org while reactions with nitrile oxides can yield isoxazoles. nih.govacs.orgresearchgate.netenamine.netresearchgate.net

[4+2] Cycloaddition (Diels-Alder type reactions): The enamine double bond can act as a dienophile in Diels-Alder reactions. More commonly, the enaminone system can be incorporated into a diene and react with a dienophile.

Heterocycle Synthesis via Annulation: Enaminones are widely used in annulation reactions to construct fused heterocyclic systems. rsc.orgresearchgate.netrsc.orgresearchgate.net For example, reaction with dinucleophiles can lead to the formation of pyrazoles, nih.govorganic-chemistry.orgnih.govbeilstein-journals.orgchim.it pyridines, and other fused systems. acs.org

| Reaction Type | Reactant | Heterocyclic Product |

| [3+2] Cycloaddition | Azides | 1,2,3-Triazoles |

| [3+2] Cycloaddition | Nitrile Oxides | Isoxazoles |

| Annulation | Hydrazines | Pyrazoles |

| Annulation | Amidines | Pyrimidines |

Condensation and Annulation Reactions

This compound can participate in various condensation and annulation reactions, leading to the formation of more complex molecular architectures.

Condensation with Carbonyl Compounds: The α-carbon of the enamine is nucleophilic and can undergo condensation reactions with aldehydes and ketones, similar to an aldol (B89426) reaction.

Annulation Reactions: As mentioned, enaminones are excellent substrates for annulation reactions that lead to the formation of carbo- and heterocyclic rings. rsc.orgresearchgate.netrsc.orgresearchgate.net These reactions often proceed through a sequence of condensation, cyclization, and elimination steps. For instance, the reaction of enaminones with α,β-unsaturated carbonyl compounds can lead to the formation of substituted pyridines. bohrium.com

Chiral Pool Approaches and Asymmetric Synthesis

The enaminone structure can be a target for asymmetric synthesis, allowing for the preparation of chiral molecules.

Asymmetric Hydrogenation: The enamine double bond can be asymmetrically hydrogenated using chiral catalysts to produce a chiral β-amino ester.

Chiral Auxiliaries: A chiral auxiliary can be incorporated into the enaminone structure, for example, by using a chiral amine in its synthesis, to direct subsequent reactions stereoselectively.

Organocatalysis: Chiral organocatalysts can be employed to catalyze enantioselective reactions of enaminones, such as asymmetric Michael additions or alkylations.

Applications As a Synthon in Complex Organic Molecule Synthesis

Precursor for Dihydropyridine (B1217469) Derivatives

The synthesis of dihydropyridines, a class of compounds well-known for their therapeutic applications, represents a key application of Ethyl 3-(p-acetamidoanilino)crotonate. nih.govresearchgate.net

The Hantzsch pyridine (B92270) synthesis, a classic multicomponent reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). wikipedia.org A significant modification of this synthesis involves the use of pre-formed enamines, such as this compound, which can react with an aldehyde and another equivalent of a β-dicarbonyl compound to afford unsymmetrically substituted dihydropyridines.

In this context, this compound serves as both the nitrogen source and one of the β-dicarbonyl equivalents. The reaction with an aldehyde and a suitable β-ketoester, such as ethyl acetoacetate (B1235776), leads to the formation of a 1,4-dihydropyridine (B1200194) scaffold. The general reaction is outlined below:

Reaction Scheme: this compound + Aldehyde + β-Ketoester → 1,4-Dihydropyridine Derivative

This approach allows for the introduction of the p-acetamidoanilino moiety at the N1 position of the dihydropyridine ring, providing a handle for further functionalization or for tuning the electronic properties of the final molecule.

The presence of the p-acetamidoanilino group on the enamine nitrogen has a notable influence on the course and outcome of the Hantzsch synthesis. The acetamido group, being an electron-withdrawing group via resonance, can modulate the nucleophilicity of the enamine nitrogen. This electronic effect can influence the rate of the initial Michael addition step and the subsequent cyclization and dehydration steps.

Furthermore, the steric bulk of the substituted aniline (B41778) moiety can play a role in the diastereoselectivity of the reaction when prochiral aldehydes are used. The specific electronic and steric effects of the p-acetamidoanilino substituent can be summarized as follows:

| Substituent Feature | Electronic Effect | Steric Effect | Potential Impact on Dihydropyridine Formation |

| p-Acetamidoanilino Group | Modulates enamine nucleophilicity | Can influence diastereoselectivity | Affects reaction rate and stereochemical outcome |

Research into these substituent effects is crucial for optimizing reaction conditions and for the rational design of dihydropyridine derivatives with desired pharmacological or material properties.

Role in the Synthesis of Other Heterocyclic Systems (e.g., Quinoline (B57606), Pyrrole (B145914), Isoxazole Derivatives)

While the Hantzsch synthesis is a primary application, the reactivity of this compound extends to the synthesis of other important heterocyclic systems.

The synthesis of quinoline derivatives can be envisioned through cyclocondensation reactions. For instance, under acidic conditions, intramolecular cyclization of the anilino moiety onto the crotonate backbone could potentially lead to quinoline-based structures, although this would require subsequent oxidation to achieve the aromatic quinoline ring.

For the synthesis of pyrrole derivatives, this compound could react with α-haloketones in a variation of the Hantzsch pyrrole synthesis, where the enamine nitrogen acts as the nucleophile to form the pyrrole ring.

The construction of the isoxazole ring can be achieved through the reaction of the enamine with hydroxylamine (B1172632) derivatives or through 1,3-dipolar cycloaddition reactions with nitrile oxides.

Contribution to Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. researchgate.net The Hantzsch synthesis is a prime example of an MCR where this compound can be a key component. wikipedia.org

Its ability to participate in MCRs streamlines the synthesis of complex molecules, reduces waste, and saves time and resources. The diverse reactivity of this synthon makes it an attractive candidate for the discovery of new MCRs leading to novel heterocyclic scaffolds.

Building Block for Advanced Organic Scaffolds

Beyond the synthesis of fundamental heterocyclic systems, this compound serves as a versatile building block for the construction of more complex and advanced organic scaffolds. The presence of the ester and the acetamido groups allows for further chemical modifications. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules. The acetamido group can be hydrolyzed to the free amine, providing a site for further derivatization.

This versatility allows for the incorporation of the dihydropyridine or other heterocyclic cores, synthesized from this compound, into larger and more complex molecular frameworks, including polymers and macrocycles, with potential applications in materials science and supramolecular chemistry.

Theoretical and Computational Studies of Ethyl 3 P Acetamidoanilino Crotonate

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) Investigations

No published studies utilizing Density Functional Theory to investigate the electronic structure of Ethyl 3-(p-acetamidoanilino)crotonate were found. Such studies would typically provide information on optimized geometry, Mulliken atomic charges, and the distribution of electron density.

Hartree-Fock and Post-Hartree-Fock Methods

There is no available research that employs Hartree-Fock or post-Hartree-Fock methods to analyze the electronic properties of this compound. These methods, while computationally more intensive than DFT in some cases, can provide alternative insights into the molecule's electronic behavior.

Molecular Orbital Analysis and Frontier Orbitals

Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in the current body of scientific literature. This information is critical for predicting the compound's chemical reactivity and electronic transitions.

Conformational Landscape and Isomerism

A detailed analysis of the conformational landscape, including the identification of stable conformers, rotational barriers, and potential isomers of this compound, has not been reported. Conformational studies are essential for understanding the molecule's flexibility and its interaction with biological targets or other molecules.

Intermolecular Interactions and Supramolecular Assembly Prediction

Hydrogen Bonding Studies

While the structure of this compound suggests the potential for hydrogen bonding via its amide and amine functionalities, no specific computational studies predicting or analyzing these interactions have been published. Such studies are key to understanding the compound's solid-state structure and its behavior in solution.

Pi-Stacking Interactions

Currently, there are no published studies that specifically investigate the nature and energetics of pi-stacking interactions involving this compound through computational methods. Such studies would typically involve quantum chemical calculations to elucidate the geometry and strength of non-covalent interactions between the aromatic rings of the molecule, which are crucial for understanding its crystal packing and potential interactions with biological macromolecules. Without dedicated research, any discussion on this topic would be purely speculative.

Reaction Mechanism Modeling and Energetics

A review of the available literature indicates that no detailed computational modeling of the reaction mechanisms for the synthesis or subsequent reactions of this compound has been reported. Consequently, data on the energetics of transition states, intermediates, and reaction pathways are not available. Such studies are vital for optimizing synthetic routes and understanding the compound's reactivity profile.

Molecular Dynamics Simulations for Solution and Solid-State Behavior

There is no evidence of molecular dynamics (MD) simulations having been performed to study the behavior of this compound in either solution or the solid state. MD simulations would provide valuable insights into the conformational dynamics of the molecule, its solvation properties, and the structural organization in the crystalline form. The absence of such studies limits the understanding of the compound's macroscopic properties based on its molecular-level behavior.

Crystal Engineering and Solid State Investigations of Ethyl 3 P Acetamidoanilino Crotonate

Crystallization Strategies and Polymorphism

No information available.

Cocrystal Formation and Supramolecular Synthons

No information available.

Solid-State Reactivity and Topochemical Control

No information available.

Influence of Crystal Packing on Molecular Conformation

No information available.

Hydrogen Bonding Networks and Their Role in Crystal Stability

No information available.

Phase Transitions and Thermodynamical Stability of Crystalline Forms

No information available.

Future Directions and Emerging Research Themes in Ethyl 3 P Acetamidoanilino Crotonate Research

Integration with Artificial Intelligence and Machine Learning for Synthesis Prediction

Machine learning models, particularly graph neural networks (GNNs) and sequence-to-sequence (Seq2Seq) models, are adept at predicting reaction outcomes with high accuracy. organic-chemistry.org By training these models on extensive datasets of enamine syntheses, it will be possible to predict the optimal conditions for the condensation reaction between p-acetamidoaniline and ethyl acetoacetate (B1235776) to maximize the yield and purity of Ethyl 3-(p-acetamidoanilino)crotonate. Furthermore, AI can accelerate the development of automated synthesis platforms, where robotic systems, guided by predictive algorithms, can perform the synthesis with high throughput and reproducibility. acs.orgnih.gov

Table 1: Applications of AI in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact on Synthesis |

| Retrosynthesis Planning | AI algorithms propose synthetic routes by "deconstructing" the target molecule. researchgate.net | Discovery of novel, more efficient, and cost-effective pathways. |

| Reaction Outcome Prediction | ML models predict the products and yields of a reaction under specific conditions. researchgate.net | Optimization of reaction parameters to maximize yield and minimize byproducts. |

| Automated Synthesis | Integration of AI with robotic platforms for hands-off chemical synthesis. nih.gov | Increased throughput, improved reproducibility, and faster discovery cycles. |

| Green Chemistry Integration | AI suggests greener solvents, reagents, and reaction conditions. | Development of more sustainable and environmentally friendly synthetic protocols. |

Exploration of Bio-inspired and Green Chemistry Approaches

Future research will increasingly focus on developing more sustainable and environmentally friendly methods for synthesizing this compound. This involves the adoption of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, the use of deep eutectic systems as catalysts could provide a greener alternative to traditional acid or base catalysts.

Bio-inspired synthesis, which mimics biosynthetic pathways found in nature, offers another promising avenue. nih.gov This could involve the use of enzymes or whole-cell biocatalysts to perform the key synthetic steps under mild, aqueous conditions. Such approaches not only reduce the environmental impact of the synthesis but can also lead to improved selectivity and efficiency. The development of cascade reactions, where multiple bond-forming events occur in a single step, is a key feature of bio-inspired synthesis that could be applied to construct the this compound scaffold more efficiently. nih.gov

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The development of novel fluorescent probes based on the β-enaminone scaffold could also open up new possibilities for reaction monitoring. These probes could be designed to change their fluorescence properties in response to changes in the reaction environment, such as pH or the presence of specific ions, providing a sensitive and non-invasive way to track the reaction progress.

Development of Novel Synthetic Methodologies

While the traditional synthesis of β-enaminones is well-established, there is always a drive to develop novel and more efficient synthetic methodologies. For this compound, this could involve the exploration of new catalytic systems, such as transition-metal-free catalysis, to avoid the use of potentially toxic and expensive metal catalysts. organic-chemistry.org

Expansion of Synthetic Utility in Diverse Chemical Transformations

This compound is a versatile building block in organic synthesis, and future research will undoubtedly uncover new applications for this compound. masterorganicchemistry.com Its enamine functionality makes it a potent nucleophile, capable of participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. masterorganicchemistry.com

Future research will likely explore the use of this compound in multicomponent reactions to construct complex molecular architectures in a single step. Its potential as a precursor for the synthesis of heterocyclic compounds, such as pyrimidines and pyrazoles, will continue to be an active area of investigation. researchgate.net Furthermore, the development of asymmetric transformations using chiral catalysts could open up avenues for the synthesis of enantiomerically pure compounds derived from this compound, which is of significant interest in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 3-(p-acetamidoanilino)crotonate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via condensation of 4-aminocatechol derivatives with ethyl acetoacetate under acidic catalysis (e.g., HCl). Cyclization is achieved by heating the intermediate in paraffin oil at 270°C. Optimization involves adjusting stoichiometry, reaction time, and acid concentration to minimize side products. For example, 4-aminoveratrole reacts with ethyl acetoacetate in cold conditions with HCl, forming intermediates that cyclize upon heating . Similar protocols for ethyl 3-amino derivatives highlight the role of substituent effects on crystallization and cyclization efficiency .

Q. Which NMR spectroscopy techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- 1D NMR : Use and spectra to assign protons and carbons. The ethyl group and crotonate backbone show distinct splitting patterns (e.g., CH protons at ~1.2 ppm, ester carbonyl at ~167 ppm) .

- 2D NMR :

- COSY identifies coupled spin systems (e.g., ethyl group vs. crotonyl chain) .

- HMBC detects long-range - couplings, critical for assigning quaternary carbons (e.g., acetamido group connectivity) .

- DEPT-135/90 distinguishes CH, CH, and CH groups, resolving ambiguities in crowded regions .

Q. What analytical techniques ensure purity and structural integrity of synthesized this compound?

- Methodological Answer :

- GC-FID monitors reaction progress and purity using reference compounds (e.g., ethyl crotonate derivatives) .

- FTIR confirms functional groups (e.g., ester C=O at ~1720 cm, amide N-H at ~3300 cm).

- High-resolution mass spectrometry (HRMS) validates molecular formula via exact mass matching .

Advanced Research Questions

Q. How can kinetic parameters for the reaction of this compound with atmospheric oxidants (OH radicals, Cl atoms) be determined experimentally?

- Methodological Answer : Use relative rate methods in gas-phase reactors. For example:

- React the compound with OH radicals (generated via HO photolysis) or Cl atoms (from Cl photolysis) in the presence of reference hydrocarbons (e.g., acrylonitrile). Monitor decay via GC-FID and calculate rate constants () using the formula:

\ln\left(\frac{[A]_0}{[A]_t}\right) = \frac{k_A}{k_{\text{ref}}}} \ln\left(\frac{[B]_0}{[B]_t}\right)

Ensure pressure (760 Torr) and temperature (298 K) control to mimic atmospheric conditions .

Q. What computational methods predict the reactivity of this compound with radicals, and how do substituents influence this reactivity?

- Methodological Answer : Perform ab initio calculations (e.g., Gaussian 03) to determine HOMO energies () using a 6-31++G(d,p) basis set. Correlate with experimental rate constants () via linear regression. For example, ethyl crotonate’s predicts , consistent with experimental data . Substituents (e.g., acetamido groups) alter , increasing electron density and reactivity at the double bond .

Q. How can contradictions in kinetic data from different experimental setups (e.g., static reactors vs. flow systems) be resolved?

- Methodological Answer :

- Error analysis : Quantify uncertainties from reference rate constants and least-squares fitting (e.g., 2σ standard deviations) .

- Cross-validation : Compare results using multiple reference compounds (e.g., 3-chloropropene vs. acrylonitrile) to identify systematic biases .

- Theoretical benchmarking : Validate experimental values against computational predictions (e.g., correlations) .

Q. What degradation products form during the photochemical oxidation of this compound, and how are they identified?

- Methodological Answer :

- Product studies : Irradiate the compound in quartz/Pyrex reactors with Hg lamps. Analyze products via GC-MS or FTIR . For ethyl crotonate analogs, major products include 2-hydroxypropanal, acetaldehyde, and formic acid .

- Mechanistic insight : OH radicals add to the C=C bond, forming hydroxyalkyl intermediates that react with O to yield peroxy radicals. Subsequent NO/RO reactions produce alkoxy radicals and fragmentation products .

Q. How do substituents (e.g., acetamido groups) influence the reaction mechanism of crotonate derivatives compared to unsubstituted analogs?

- Methodological Answer : Substituents alter electron density and steric effects:

- Electron-withdrawing groups (e.g., acetamido) polarize the C=C bond, increasing OH addition rates.

- Steric hindrance from bulky groups (e.g., phthalimidoethoxy) reduces accessibility to the reactive site, as seen in ethyl 3-amino-4-(2-phthalimidoethoxy)crotonate synthesis .

- Compare kinetics of substituted vs. unsubstituted crotonates (e.g., methyl crotonate vs. ethyl crotonate ) to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.